

Application Notes and Protocols for Assessing PCAF Inhibition with L-Moses

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Compound of Interest

Compound Name: *D-Moses*

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Introduction

P300/CBP-associated factor (PCAF), also known as KAT2B, is a histone acetyltransferase (HAT) that plays a crucial role in transcriptional regulation by acetylating histones and other proteins.[1][2] This post-translational modification is a key epigenetic mark that influences chromatin structure and gene expression.[1] Dysregulation of PCAF activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[1][3] L-Moses is a potent and selective chemical probe for the PCAF bromodomain, the domain responsible for recognizing acetylated lysine residues.[4][5] It serves as a valuable tool for studying the biological functions of PCAF and for the development of novel therapeutics.[4] These application notes provide detailed protocols for assessing the inhibition of PCAF by L-Moses using a variety of biochemical, biophysical, and cell-based assays.

Quantitative Data Summary: L-Moses

The following tables summarize the key quantitative data for L-Moses, a potent and selective inhibitor of the PCAF bromodomain.[4][5]

Table 1: In Vitro Binding Affinity and Potency of L-Moses

Parameter	Target	Value	Assay Method
Ki	PCAF	47 nM	Homogeneous Time Resolved Fluorescence (HTRF)
KD	PCAF	48 nM	BROMOscan®
KD	PCAF	126 nM	Isothermal Titration Calorimetry (ITC)
KD	GCN5	220 nM	BROMOscan®
KD	GCN5	600 nM	Isothermal Titration Calorimetry (ITC)

Table 2: Cellular Activity of L-Moses

Assay	Target	IC50
NanoBRET™ Target Engagement (Truncated PCAF)	PCAF	220 nM
NanoBRET™ Target Engagement (Full-Length PCAF)	PCAF	1.2 µM
Competing Pull-Down (Full-Length PCAF)	PCAF	660 nM
Competing Pull-Down (Full-Length GCN5)	GCN5	220 nM

Table 3: Selectivity Profile of L-Moses

Target	Selectivity vs. PCAF
BRD4	>4500-fold

Data sourced from references[4][5].

Experimental Protocols

Herein, we provide detailed methodologies for key experiments to characterize the interaction of L-Moses with PCAF.

Biochemical Assay: In Vitro Histone Acetyltransferase (HAT) Assay

This assay directly measures the enzymatic activity of PCAF and its inhibition by L-Moses.

Objective: To determine the IC₅₀ value of L-Moses for PCAF HAT activity.

Materials:

- Recombinant human PCAF enzyme
- Histone H3 peptide (e.g., biotinylated H3 peptide 1-21)
- Acetyl-CoA
- L-Moses
- Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)
- Detection reagents (e.g., anti-acetylated lysine antibody conjugated to a fluorescent probe, or a streptavidin-coated plate and a labeled antibody for ELISA-based detection)

Protocol:

- Prepare a serial dilution of L-Moses in the assay buffer.
- In a 96-well plate, add the assay buffer, histone H3 peptide, and L-Moses at various concentrations.
- Initiate the reaction by adding recombinant PCAF enzyme to each well.

- Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
- Stop the reaction by adding a stop solution (e.g., a solution containing a high concentration of EDTA or a denaturing agent).
- Add Acetyl-CoA to all wells.
- Incubate the plate at 30°C for 1 hour.
- Detect the level of histone acetylation using an appropriate method (e.g., time-resolved fluorescence resonance energy transfer [TR-FRET] or an enzyme-linked immunosorbent assay [ELISA]).
- Plot the percentage of inhibition against the logarithm of the L-Moses concentration and fit the data to a dose-response curve to determine the IC50 value.

Biophysical Assay: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction between L-Moses and the PCAF bromodomain.^{[6][7]}

Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of L-Moses binding to the PCAF bromodomain.

Materials:

- Purified recombinant PCAF bromodomain protein
- L-Moses
- ITC Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)

Protocol:

- Prepare the PCAF bromodomain solution in the ITC buffer at a concentration of approximately 10-50 μM .

- Prepare the L-Moses solution in the same ITC buffer at a concentration 10-20 times higher than the protein concentration.
- Degas both solutions to remove any air bubbles.
- Fill the sample cell of the ITC instrument with the PCAF bromodomain solution.
- Fill the injection syringe with the L-Moses solution.
- Perform a series of injections of L-Moses into the sample cell while monitoring the heat changes.
- Integrate the heat pulses to obtain the heat of binding for each injection.
- Plot the heat of binding against the molar ratio of L-Moses to PCAF.
- Fit the data to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters (K_D , n , ΔH , and ΔS).^[6]

Cell-Based Assay: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay allows for the quantitative measurement of compound binding to a target protein in living cells.^[4]

Objective: To determine the cellular potency (IC_{50}) of L-Moses in engaging the PCAF bromodomain in a cellular context.

Materials:

- HEK293 cells (or other suitable cell line)
- Expression vectors for NanoLuc®-PCAF bromodomain fusion protein and HaloTag®-Histone H3.3 fusion protein
- Transfection reagent
- NanoBRET™ Nano-Glo® Substrate

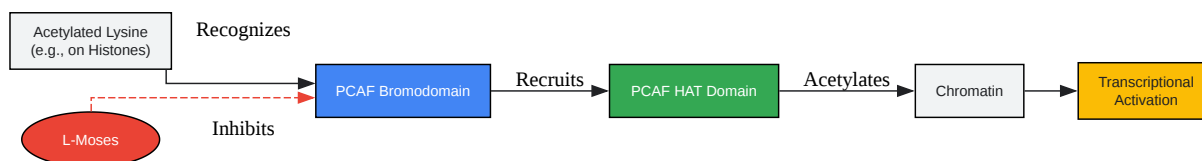
- HaloTag® NanoBRET™ 618 Ligand
- L-Moses

Protocol:

- Co-transfect HEK293 cells with the NanoLuc®-PCAF and HaloTag®-Histone H3.3 expression vectors.
- Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
- Treat the cells with a serial dilution of L-Moses for a specified period (e.g., 2 hours).
- Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
- Add the NanoBRET™ Nano-Glo® Substrate to the cells.
- Measure the donor (NanoLuc®) and acceptor (HaloTag®) emission signals using a luminometer.
- Calculate the BRET ratio (acceptor emission / donor emission).
- Plot the BRET ratio against the logarithm of the L-Moses concentration and fit the data to a dose-response curve to determine the IC50 value.[4]

Visualizations

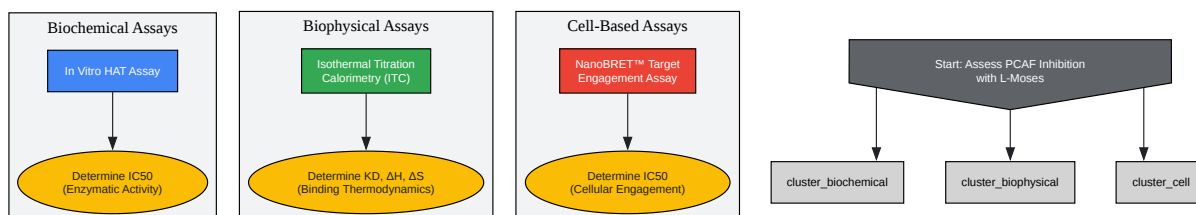
Signaling Pathway



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Caption: PCAF signaling pathway and the inhibitory action of L-Moses.

Experimental Workflow



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Caption: Workflow for assessing PCAF inhibition by L-Moses.

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